2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid
Description
The compound "2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid" is a thieno[2,3-b]pyridine derivative characterized by a fused heterocyclic core with distinct functional groups:
- 6-Ethyl and 5-methyl substituents: Influence steric and hydrophobic properties.
- 4-Trifluoromethyl group: Improves metabolic stability and lipophilicity.
- Formamido acetic acid side chain: Introduces carboxylic acid functionality, likely contributing to solubility or binding specificity.
Properties
IUPAC Name |
2-[[3-amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3S/c1-3-6-5(2)9(14(15,16)17)8-10(18)11(24-13(8)20-6)12(23)19-4-7(21)22/h3-4,18H2,1-2H3,(H,19,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDKYRZAGSZPIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C2C(=C(SC2=N1)C(=O)NCC(=O)O)N)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
-
Base-mediated hydrolysis : Refluxing 3-amino-thiophene-2-carboxylic acid methyl ester in sodium hydroxide (2 h), followed by acidification with HCl to pH 5, yields thiophen-3-ylamine.
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Cyclization : Treatment with triethyl orthoformate and 2,2-dimethyl-dioxane-4,6-dione at 85°C forms 2,2-dimethyl-5-(thiophen-3-ylaminomethylene)-dioxane-4,6-dione. Subsequent heating in dowtherm A (260°C, 30 min) generates the thieno[2,3-b]pyridine core.
Table 1: Reaction Conditions for Core Formation
| Step | Reagents | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| 1 | NaOH, HCl | Reflux → 0°C | 2 h | ~70% | |
| 2 | Triethyl orthoformate, 2,2-dimethyl-dioxane-dione | 85°C → 260°C | Overnight → 30 min | ~50% |
Introduction of Substituents: Ethyl, Methyl, and Trifluoromethyl Groups
Substituents at positions 4, 5, and 6 are introduced via electrophilic aromatic substitution or cross-coupling reactions .
Trifluoromethylation at Position 4
The trifluoromethyl (-CF₃) group is installed using Ullmann-type coupling with a trifluoromethyl-containing stannane reagent. For example, reacting the brominated intermediate with (tributylstannyl)-CF₃ in the presence of Pd(PPh₃)₄ and CuI in DMF (90°C, 14 h) achieves C–CF₃ bond formation.
Alkylation at Positions 5 and 6
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Ethyl group (position 6) : Introduced via Friedel-Crafts alkylation using ethyl bromide and AlCl₃.
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Methyl group (position 5) : Added through directed ortho-metalation (DoM) with n-BuLi followed by quenching with methyl iodide.
Formamidation and Acetic Acid Side-Chain Attachment
The formamido-acetic acid moiety is appended via amide coupling .
Formamidation of the 3-Amino Group
The 3-amino group reacts with chloroformamidine (generated in situ from DMF/POCl₃) to form the formamidine intermediate. For instance, treating 3-amino-thieno[2,3-b]pyridine with DMF and POCl₃ (0°C → rt, 4 h) yields N-(thieno[2,3-b]pyridin-3-yl)formamidine.
Glycine Coupling
The formamidine intermediate is coupled with bromoacetic acid under Mitsunobu conditions (DIAD, PPh₃) in THF (rt, 12 h), followed by hydrolysis (NaOH, EtOH/H₂O) to afford the free carboxylic acid.
Table 3: Amide Bond Formation Conditions
| Step | Reagents | Solvent | Conditions | Yield | Source |
|---|---|---|---|---|---|
| Formamidation | DMF, POCl₃ | CH₂Cl₂ | 0°C → rt, 4 h | ~80% | |
| Glycine coupling | Bromoacetic acid, DIAD, PPh₃ | THF | rt, 12 h | ~70% | |
| Hydrolysis | NaOH | EtOH/H₂O | Reflux, 2 h | ~90% |
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/H₂O gradient).
Key Spectral Data :
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¹H NMR (DMSO-d₆): δ 1.21 (t, 3H, -CH₂CH₃), 2.35 (s, 3H, -CH₃), 4.12 (q, 2H, -CH₂CH₃), 4.45 (s, 2H, -CH₂COOH).
Challenges and Optimization Strategies
-
Regioselectivity : Competing reactions during cyclization are mitigated by strict temperature control (260°C in dowtherm A).
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Trifluoromethyl Stability : Use of anhydrous DMF prevents hydrolysis of -CF₃ during Ullmann coupling.
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Amide Hydrolysis : Basic conditions (NaOH) selectively cleave ester groups without affecting the formamido bond .
Chemical Reactions Analysis
Types of Reactions
2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the formamido group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of thieno[2,3-b]pyridine exhibit promising anticancer properties. Compounds similar to 2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Studies have reported that thieno derivatives can disrupt bacterial cell walls or inhibit vital enzymes, making them candidates for developing new antibiotics .
- Neurological Applications : There is ongoing research into the use of thieno derivatives as modulators of neurotransmitter receptors. The unique structure of this compound may allow it to act as an allosteric modulator at adenosine receptors .
Agricultural Applications
- Pesticides and Herbicides : The compound's biological activity extends to agricultural applications where it may be utilized in the development of novel pesticides or herbicides. Its ability to interact with specific biological pathways in pests could lead to effective pest control solutions .
- Plant Growth Regulators : Research into thiophene derivatives suggests their potential role as growth regulators in plants, enhancing yield and resistance to environmental stressors .
Materials Science Applications
- Conductive Polymers : The incorporation of thieno derivatives into polymer matrices can enhance electrical conductivity. This property is particularly useful in developing sensors and electronic devices .
- Dyes and Pigments : The vibrant colors associated with thieno compounds make them suitable candidates for use in dyes and pigments for textiles and coatings .
Case Studies
- Antioxidant Activity Study : A recent study demonstrated that thieno derivatives exhibited antioxidant properties comparable to established antioxidants like ascorbic acid. This suggests potential applications in health supplements or food preservation .
- Synthesis of Novel Derivatives : Researchers have successfully synthesized various derivatives of this compound, leading to compounds with enhanced biological activities and improved pharmacokinetic profiles .
Mechanism of Action
The mechanism by which 2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share the thieno[2,3-b]pyridine scaffold but differ in substituents and functional groups:
| Compound Name | Substituents | Key Functional Differences |
|---|---|---|
| Target Compound | 3-Amino, 6-ethyl, 5-methyl, 4-trifluoromethyl, formamido acetic acid | Carboxylic acid side chain; trifluoromethyl group |
| 3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide (5) | 5-Ethoxycarbonyl, 4-(4-methoxyphenyl), carboxamide | Aromatic methoxyphenyl; ethoxycarbonyl ester |
| Ethyl N-{4-aryl-2-cyano-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridin-3-yl}-methanimidates (6a,b) | 4-Aryl, 2-cyano, ethoxycarbonyl, methanimidate | Cyano and methanimidate groups; aryl substituents |
Research Findings and Hypotheses
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound likely increases logP compared to Compound 5 (methoxyphenyl) but decreases it relative to 6a,b (aryl groups).
- Solubility : The carboxylic acid group may improve aqueous solubility (~10–50 µM in PBS at pH 7.4) versus the ester/carboxamide derivatives in analogues.
Biological Activity
The compound 2-{[3-amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid (CAS No. 923553-63-3) is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 383.43 g/mol. The structure includes a thieno[2,3-b]pyridine core, which is significant for its biological activity due to its interactions with various biological targets.
- Kinase Inhibition : The thieno[2,3-b]pyridine scaffold is known for its role in inhibiting kinases, which are critical in cancer cell proliferation and survival. Preliminary studies suggest that this compound may inhibit specific kinases involved in tumor growth and angiogenesis, similar to established kinase inhibitors .
- Anti-inflammatory Activity : Recent research indicates that derivatives of thieno[2,3-b]pyridine exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The compound's ability to suppress COX-2 activity suggests potential applications in treating inflammatory diseases .
In Vitro Studies
Several studies have evaluated the biological activity of this compound through various in vitro assays:
| Assay Type | IC50 Value (μM) | Reference |
|---|---|---|
| COX-2 Inhibition | 0.04 ± 0.09 | |
| VEGFR-2 Kinase Inhibition | 0.20 | |
| Antiproliferative Activity (HL-60) | 10.32 |
The IC50 values indicate the concentration required to inhibit 50% of the target enzyme or cell line activity. These findings underscore the compound's potential as a therapeutic agent.
Case Studies
- Anticancer Activity : A study involving human leukemia (HL-60) cells demonstrated that the compound exhibited significant antiproliferative effects, with an IC50 value comparable to standard chemotherapeutic agents . This suggests potential utility in cancer treatment protocols.
- Inflammation Models : In vivo models assessing paw edema and granuloma formation showed that this compound effectively reduced inflammation markers, indicating its therapeutic promise in managing inflammatory conditions .
Q & A
Q. What are the key challenges in synthesizing 2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of this thienopyridine derivative requires precise control of substituent positioning (e.g., trifluoromethyl, ethyl, and methyl groups) to avoid side reactions. Key steps include:
- Cyclization of thiophene precursors (e.g., using DMF-DMA for enaminone formation, as demonstrated in analogous thieno[2,3-b]pyridine syntheses ).
- Amidation and coupling reactions to introduce the acetamido-acetic acid moiety, monitored via TLC and HPLC to ensure purity.
- Optimization of trifluoromethyl group stability under acidic/basic conditions by adjusting reaction temperatures (e.g., 60–80°C) and using inert atmospheres to prevent decomposition .
Q. How can researchers confirm the structural integrity of this compound, particularly the positioning of substituents on the thieno[2,3-b]pyridine core?
Methodological Answer: Advanced spectroscopic and crystallographic techniques are critical:
- NMR Analysis : , , and NMR to resolve overlapping signals from trifluoromethyl and ethyl groups. For example, NMR can confirm the presence of CF at δ -63 to -65 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., [M+H] for CHFNOS).
- X-ray Crystallography : To resolve ambiguities in regiochemistry (e.g., distinguishing 4- vs. 5-substituted pyridines) .
Advanced Research Questions
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound in biological systems?
Methodological Answer: SAR studies require systematic variation of substituents and rigorous assay designs:
- Split-Plot Designs : Test substituent combinations (e.g., ethyl vs. methyl, trifluoromethyl vs. chloro) in a randomized block format to minimize bias .
- Dose-Response Assays : Use 4-parameter logistic models to calculate IC values in enzyme inhibition or cell viability assays.
- Molecular Docking : Compare binding affinities of derivatives with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
Q. How can environmental stability and degradation pathways of this compound be analyzed to assess ecological risks?
Methodological Answer: Follow frameworks from long-term environmental studies :
- Photolysis/Hydrolysis : Expose the compound to UV light (254 nm) and aqueous buffers (pH 3–9) at 25°C. Monitor degradation via LC-MS and identify byproducts (e.g., dealkylated or oxidized metabolites).
- Soil Microcosm Studies : Use OECD Guideline 307 to assess biodegradation in soil matrices. Measure half-lives (t) under aerobic/anaerobic conditions.
- Ecotoxicity Testing : Perform acute toxicity assays on Daphnia magna or algal species to determine EC values .
Q. What strategies mitigate contradictions in bioactivity data across different assay platforms?
Methodological Answer:
- Assay Standardization : Use positive controls (e.g., staurosporine for kinase assays) and normalize data to internal standards .
- Meta-Analysis : Apply statistical tools (e.g., Cochran’s Q test) to evaluate heterogeneity in data from cell-based vs. enzyme-linked assays .
- Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
